molecular formula C17H21FN2O2S2 B14865285 4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide

4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide

Cat. No.: B14865285
M. Wt: 368.5 g/mol
InChI Key: QGMLYHXZEVLLBI-UHFFFAOYSA-N
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Description

4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, piperidine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor.

    Attachment of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is added using a fluorinating agent under controlled conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine and thiophene sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the thiophene group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The piperidine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzenesulfonamide
  • 4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzamide

Uniqueness

4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its reactivity and binding affinity. The combination of the thiophene and piperidine groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H21FN2O2S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C17H21FN2O2S2/c18-15-3-5-17(6-4-15)24(21,22)19-12-14-7-9-20(10-8-14)13-16-2-1-11-23-16/h1-6,11,14,19H,7-10,12-13H2

InChI Key

QGMLYHXZEVLLBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC=CS3

Origin of Product

United States

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